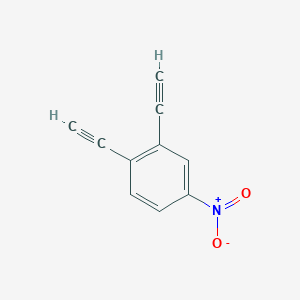![molecular formula C24H19Cl2N3O3S B12572423 N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle benzoxazole, un groupe phénylcarbamothioyl et un fragment phénoxyacétamide, ce qui en fait une molécule unique avec des propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide implique généralement des réactions organiques en plusieurs étapesDes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution aromatique nucléophile peuvent se produire, en particulier aux positions substituées par un chlore.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les ions hydroxyde). Les conditions réactionnelles telles que la température, le pH et le choix du solvant jouent un rôle important dans la détermination du résultat de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués.
Applications de la recherche scientifique
Le N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et les études pharmacologiques.
Applications De Recherche Scientifique
N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mécanisme D'action
Le mécanisme d’action du N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre complètement son mécanisme d’action .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent :
1-Boc-4-AP (tert-butyl 4-(phénylamino)pipéridine-1-carboxylate) : Utilisé comme intermédiaire dans la synthèse du fentanyl et de ses dérivés apparentés.
4-Phényl-1,2,4-triazoline-3,5-dione : Utilisé dans les réactions de cycloaddition pour synthétiser de nouveaux composés organiques.
Unicité
Le N-{[4-chloro-3-(6-méthyl-1,3-benzoxazol-2-yl)phényl]carbamothioyl}-2-(4-chloro-2-méthylphénoxy)acétamide se démarque par sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité lui permet de participer à un large éventail de réactions chimiques et d’exhiber des activités biologiques diverses, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C24H19Cl2N3O3S |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
N-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H19Cl2N3O3S/c1-13-3-7-19-21(9-13)32-23(28-19)17-11-16(5-6-18(17)26)27-24(33)29-22(30)12-31-20-8-4-15(25)10-14(20)2/h3-11H,12H2,1-2H3,(H2,27,29,30,33) |
Clé InChI |
HXKRTZJHMAYUEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)COC4=C(C=C(C=C4)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[(2S)-1,4-didodecoxy-1,4-dioxobutan-2-yl]amino]-6-oxohexanoic acid](/img/structure/B12572358.png)



![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)

![Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-](/img/structure/B12572387.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12572392.png)

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

